Diamide

Descripción

A sulfhydryl reagent which oxidizes sulfhydryl groups to the disulfide form. It is a radiation-sensitizing agent of anoxic bacterial and mammalian cells.

Structure

3D Structure

Propiedades

IUPAC Name |

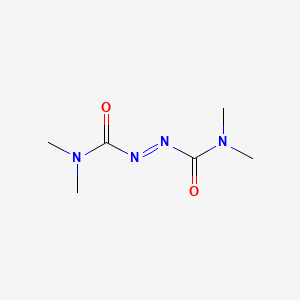

(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSDXINSOMDCBK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N=NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/N=N/C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10465-78-8 | |

| Record name | Diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EQC90W32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Diamide in Cellular Oxidative Stress

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diamide (azodicarboxylic acid bis[dimethylamide]) is a potent and widely utilized thiol-oxidizing agent that serves as a critical tool for investigating the cellular response to oxidative stress. Its primary mechanism of action involves the specific and rapid oxidation of low-molecular-weight thiols, most notably glutathione (B108866) (GSH), and protein cysteine residues. This action triggers a cascade of downstream events, profoundly impacting cellular redox homeostasis, signaling pathways, and organelle function. This compound-induced stress leads to the formation of disulfide bonds within and between proteins, as well as S-thiolations—the formation of mixed disulfides between protein thiols and low-molecular-weight thiols like glutathione (S-glutathionylation). These modifications alter protein structure and function, leading to effects ranging from enzyme inhibition and activation of stress response pathways, such as the Nrf2-Keap1 system, to the disruption of calcium homeostasis, mitochondrial dysfunction, and the induction of apoptosis. This guide provides a comprehensive technical overview of this compound's core mechanisms, downstream cellular consequences, and the experimental protocols used to investigate these effects.

Core Mechanism of Action: Thiol Oxidation

This compound's reactivity is centered on its ability to act as a strong electron acceptor, specifically targeting sulfhydryl groups (-SH).[1] The primary target within the cell is the abundant antioxidant tripeptide, glutathione (GSH).[2][3] this compound rapidly oxidizes two molecules of GSH to form glutathione disulfide (GSSG), a reaction that significantly depletes the cellular pool of reduced glutathione and drastically lowers the GSH/GSSG ratio.[4][5][6] This shift is a hallmark of oxidative stress.

Beyond GSH, this compound directly oxidizes protein cysteine thiols.[7] This can result in two main types of modifications:

-

Intra- or Intermolecular Disulfide Bonds: The formation of a disulfide bridge (-S-S-) between two cysteine residues within the same protein or between two different proteins.[7][8]

-

S-thiolation: The formation of a mixed disulfide between a protein cysteine residue and a low-molecular-weight (LMW) thiol, such as glutathione (forming P-SSG) or cysteine (forming P-SSC).[8][9] In many cell types, S-glutathionylation is a predominant modification following this compound exposure and is considered a protective mechanism to prevent irreversible oxidation of thiols to sulfinic or sulfonic acids.[7][8][9]

The core mechanism involves a two-step reaction where this compound is ultimately reduced.[10] This process directly links the cellular thiol status to a wide array of functional consequences.

Figure 1: Core mechanism of this compound-induced thiol oxidation.

Downstream Cellular Effects and Signaling Pathways

The widespread oxidation of thiols by this compound perturbs numerous cellular functions and activates complex signaling networks.

Disruption of Calcium Homeostasis

This compound significantly alters intracellular calcium ([Ca2+]i) levels.[11] Studies in various cell types, including platelets and endothelial cells, have shown that this compound can induce an increase in cytosolic calcium.[10][11] This effect is largely attributed to the S-glutathionylation of key calcium-regulating proteins:

-

IP3 Receptor (IP3R): S-glutathionylation of the IP3R, a channel in the endoplasmic reticulum, enhances its activity, leading to increased release of Ca2+ from intracellular stores.[10]

-

Plasmalemmal Ca2+-ATPase (PMCA): S-glutathionylation inhibits this plasma membrane pump, which is responsible for extruding Ca2+ from the cell, thus impairing calcium clearance.[10]

The net result is a sustained elevation of [Ca2+]i, which can trigger further downstream signaling, including apoptosis.[2][10]

Figure 2: this compound's impact on cellular calcium signaling.

Mitochondrial Dysfunction

Mitochondria are a key target of this compound-induced stress. This compound can impair mitochondrial function through several mechanisms:

-

Inhibition of H+-ATPase (ATP Synthase): this compound blocks proton conductance in the F0 sector of mitochondrial H+-ATPase by oxidizing a critical dithiol group, thereby inhibiting ATP synthesis.[12]

-

Induction of Permeability Transition Pore (mPTP): As a sulfhydryl-oxidizing reagent, this compound is a known activator of the mPTP, a non-specific channel in the inner mitochondrial membrane.[13] Opening of the mPTP disrupts the membrane potential, leading to mitochondrial swelling and release of pro-apoptotic factors.

-

Alteration of Mitochondrial Morphology: this compound has been shown to promote septation in mitochondria, potentially by favoring the fusion of internal membranes.[14]

-

Inhibition of Complex I: this compound treatment can inhibit the activity of Complex I of the electron transport chain.[15]

The reduction of this compound itself is an energy-dependent process within mitochondria, requiring reducing equivalents (NADPH) and being sensitive to uncouplers.[16]

Activation of the Nrf2 Antioxidant Response

Cells respond to the oxidative challenge posed by this compound by activating protective signaling pathways. The most prominent of these is the Nrf2-Keap1 pathway, the master regulator of the antioxidant response.[17][18] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidants like this compound, critical cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, releasing Nrf2.[19] Liberated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and drives the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis (GCLC).[17][20]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. The thiol-oxidizing agent this compound increases transmitter release by decreasing calcium requirements for neuromuscular transmission in the frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the thiol-oxidizing agent this compound on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound Triggers Mainly S Thiolations in the Cytoplasmic Proteomes of Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of Oxidant and the Non-Oxidant Alteration of Cellular Thiol Concentration on the Formation of Protein Mixed-Disulfides in HEK 293 Cells | PLOS One [journals.plos.org]

- 10. Effect of protein S-glutathionylation on Ca2+ homeostasis in cultured aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further studies of the effects of this compound and hydrogen peroxide on calcium signaling in the human platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound blocks H+ conductance in mitochondrial H+-ATPase by oxidizing FB dithiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stimulation of septation in mitochondria by this compound, a thiol oxidising agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The reduction of this compound by rat liver mitochondria and the role of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effect of Nrf2 Pathway Activation on Human Pancreatic Islet Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NRF2 and the Phase II Response in Acute Stress Resistance Induced by Dietary Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Architecture and Properties of Diamides: A Technical Guide for Researchers

Introduction

Diamides, organic compounds characterized by the presence of two amide functional groups, represent a cornerstone in various scientific disciplines, particularly in medicinal chemistry and materials science. An amide functional group consists of a carbonyl group bonded to a nitrogen atom.[1][2] The unique structural and electronic properties of the amide bond, including its planarity and ability to participate in hydrogen bonding, are magnified in diamides, leading to a diverse range of chemical behaviors and applications.[1] This technical guide provides an in-depth exploration of the chemical properties, structure, synthesis, and characterization of diamides, with a focus on their relevance to researchers, scientists, and drug development professionals. Approximately 25% of all pharmaceutical drugs contain at least one amide moiety, underscoring the significance of this functional group in modern medicine.

Core Chemical Structure and Properties

The fundamental structure of a diamide involves two acyl groups attached to nitrogen atoms. The general structure can be represented as R-C(=O)N(R')-X-N(R'')C(=O)-R''', where R, R', R'', and R''' can be hydrogen, alkyl, aryl, or other organic substituents, and X is a linker group. The simplest this compound is urea, where two amino groups are attached to a single carbonyl group, making it a this compound of carbonic acid.[3]

The chemical and physical properties of diamides are largely dictated by the nature of the amide bonds and the substituents. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, resulting in a resonance hybrid with significant double-bond character in the C-N bond.[4][5] This restricted rotation around the C-N bond influences the conformational flexibility of the molecule and is a key factor in the defined three-dimensional structures of peptides and proteins.[5]

Physicochemical Properties

The physicochemical properties of diamides, such as melting point, boiling point, and solubility, are highly variable and depend on their molecular weight, structure, and the potential for intermolecular hydrogen bonding. Generally, primary and secondary diamides exhibit higher melting and boiling points compared to tertiary diamides of similar molecular weight due to their ability to form strong intermolecular hydrogen bonds. The polarity of the amide group also contributes to the solubility of smaller diamides in polar solvents.[1]

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Oxamide | C2H4N2O2 | 88.07 | 419-422 (decomposes) | Slightly soluble |

| Malonamide | C3H6N2O2 | 102.09 | 170 | Soluble |

| Succinamide | C4H8N2O2 | 116.12 | 268-270 | Slightly soluble |

| Adipamide | C6H12N2O2 | 144.17 | 220 | Slightly soluble |

| Phthalamide | C8H8N2O2 | 164.16 | 222 | Slightly soluble |

| N,N'-Dimethylmalonamide | C5H10N2O2 | 130.14 | 129-132 | Soluble |

| This compound (TMAD) | C6H12N4O2 | 172.19 | 109-111 | Soluble |

Note: The data presented in this table is compiled from various sources and should be considered as representative examples. Exact values may vary depending on the experimental conditions.

Synthesis and Experimental Protocols

The synthesis of diamides can be achieved through several routes, with the most common being the reaction of a dicarboxylic acid or its derivative with an amine.

General Synthesis of Diamides from Dicarboxylic Acids

A versatile method for synthesizing diamides involves the direct condensation of a dicarboxylic acid with an amine using a catalyst.[6][7]

Experimental Protocol: Synthesis of a this compound using Niobium Pentoxide (Nb2O5) Catalyst .[7]

-

Catalyst Preparation: Commercially available niobium pentoxide (Nb2O5) is calcined at 500 °C for 3 hours in a furnace to remove moisture and other impurities. The calcined catalyst is then stored in a desiccator.[7]

-

Reaction Setup: In a round-bottom flask, the dicarboxylic acid (1 equivalent), the amine (2 equivalents), and the calcined Nb2O5 catalyst (typically 50 mg per mmol of dicarboxylic acid) are combined in a suitable high-boiling solvent such as o-xylene.[7]

-

Reaction Conditions: The reaction mixture is heated to 135 °C with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the pure this compound.

Synthesis of Macrocyclic Diamides

Macrocyclic diamides can be synthesized through the condensation of diamines with dicarbonyl dichlorides under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[8]

Characterization Techniques

A suite of analytical techniques is employed to elucidate the structure and purity of diamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of diamides.

-

¹H NMR: The chemical shifts of the N-H protons in primary and secondary amides typically appear in the range of 5.5-8.5 ppm and are often broad due to quadrupole broadening and chemical exchange.[1][9] The protons on the carbon atoms adjacent to the carbonyl group and the nitrogen atom provide valuable information about the carbon skeleton. Due to the restricted rotation around the C-N bond, non-equivalent signals for substituents on the nitrogen may be observed at room temperature.[5]

-

¹³C NMR: The carbonyl carbon of the amide group typically resonates in the range of 160-180 ppm.

Experimental Protocol: Variable Temperature (VT) NMR of N,N'-Dimethylmalonamide .[10]

-

Sample Preparation: A saturated solution of N,N'-dimethylmalonamide (approximately 10 µM) is prepared in a dry deuterated solvent such as CDCl3.[10]

-

Data Acquisition: ¹H NMR spectra are recorded at various temperatures, typically in 5 K increments, from a low temperature (e.g., 263 K) to a higher temperature (e.g., 313 K).[10]

-

Data Analysis: The chemical shift of the amide proton (δNH) is recorded at each temperature. The change in chemical shift can be used to study the thermodynamics of intramolecular hydrogen bonding.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups in a molecule. The amide group exhibits several distinct absorption bands:

-

Amide A (N-H stretch): This band appears around 3300-3500 cm⁻¹ for primary and secondary amides.[1][11] Primary amides show two bands in this region.[12]

-

Amide I (C=O stretch): This is a strong and sharp absorption band typically found in the range of 1630-1680 cm⁻¹.[1][12] Its position is sensitive to the molecular environment and hydrogen bonding.

-

Amide II (N-H bend and C-N stretch): This band is observed for primary and secondary amides around 1550-1640 cm⁻¹.[13]

-

Amide III (C-N stretch and N-H bend): This is a more complex vibration appearing in the 1250-1350 cm⁻¹ region.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of diamides. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis.[14] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[15][16]

Experimental Protocol: UHPLC-MS/MS Analysis of this compound Insecticides .[14][17][18]

-

Sample Preparation: Food samples are extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The extract is then cleaned up using a multiplug filter containing carbon nanotubes.[14][17]

-

Chromatographic Separation: The cleaned-up sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system for separation of the different this compound insecticides.

-

Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

Role in Signaling Pathways and Drug Development

Diamides play a crucial role in drug development, with a significant number of approved drugs containing this functional group. Their ability to form stable and specific interactions with biological targets makes them attractive scaffolds for medicinal chemists.

This compound Insecticides and Ryanodine (B192298) Receptors

A prominent example of diamides in signaling is the class of this compound insecticides, which includes compounds like chlorantraniliprole (B1668704) and flubenthis compound.[19][20][21] These insecticides selectively target and activate insect ryanodine receptors (RyRs), which are intracellular calcium channels.[19][20][22][23][24] The uncontrolled release of calcium from intracellular stores leads to muscle contraction, paralysis, and ultimately the death of the insect.[16][19][23] This mode of action provides a high degree of selectivity for insects over mammals, making them valuable tools in agriculture.[22][23]

Caption: Signaling pathway of this compound insecticides.

Diamides as Anticancer Agents

Researchers have explored the potential of diamides as anticancer agents. Certain synthesized this compound compounds have shown promising activity in this area, although the specific signaling pathways are still under investigation.[6][7]

Experimental and Logical Workflows

The development and study of diamides follow a logical workflow from synthesis to biological evaluation.

Caption: A typical experimental workflow for this compound research.

Diamides are a fundamentally important class of organic molecules with a rich chemistry and a wide array of applications. Their structural rigidity, capacity for hydrogen bonding, and diverse synthetic accessibility make them privileged structures in drug discovery and materials science. A thorough understanding of their chemical properties, coupled with robust analytical characterization, is essential for the continued development of novel this compound-based technologies. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore and innovate in this exciting field.

References

- 1. Amide Functional Group | ChemTalk [chemistrytalk.org]

- 2. Amide (functional group) - Wikipedia [en.wikipedia.org]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. Amide Functional Group - Chemistry Steps [chemistrysteps.com]

- 5. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Insecticidal Activity of Novel Anthranilic this compound Insecticides Containing Indane and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Simultaneous Determination of Five this compound Insecticides in Food Matrices Using Carbon Nanotube Multiplug Filtration Cleanup and Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound insecticides - Wikipedia [en.wikipedia.org]

- 20. Rapid selection for resistance to this compound insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis and biological activity of this compound compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Diamides | Toxic Substances [u.osu.edu]

- 24. Comprehensive Overview of this compound Derivatives Acting as Ryanodine Receptor Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Diamide-Induced Disulfide Stress in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the aerobic world, bacteria are under constant threat from oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. A critical facet of this is disulfide stress , which specifically involves the excessive oxidation of thiol groups (-SH) in low-molecular-weight (LMW) compounds and proteins, leading to the formation of non-native disulfide bonds (-S-S-). This disrupts cellular redox homeostasis, impairs protein function, and can ultimately lead to cell death.

Diamide (diazenedicarboxylic acid bis(N,N-dimethylamide)) is a widely used chemical tool to specifically induce disulfide stress in bacteria.[1] Unlike broad-spectrum oxidants like hydrogen peroxide, this compound is a specific oxidant for thiols, making it an invaluable reagent for studying the precise cellular responses to disulfide bond formation.[1][2] This guide provides an in-depth technical overview of the mechanisms by which this compound perturbs the bacterial thiol-disulfide balance, the resulting cellular consequences, the signaling pathways activated in response, and the experimental protocols used to study these phenomena.

The Chemical Mechanism of this compound Action

This compound is an electrophilic azo compound that readily penetrates cell membranes.[2][3] Its toxicity is rooted in its ability to efficiently oxidize free thiol groups. The reaction proceeds in a stoichiometric, two-step manner where one molecule of this compound reacts with two thiol groups (R-SH) to form a disulfide bond (R-S-S-R). The end products of this reaction are the disulfide and a hydrazine (B178648) derivative.[1][4]

This reaction is highly specific for thiols. In vitro studies have shown that this compound preferentially oxidizes glutathione (B108866) (GSH) compared to other physiological reducing agents like NADH and NADPH.[5]

Caption: Chemical reaction pathway of this compound with two thiol molecules.

Cellular Consequences of this compound Exposure

The rapid oxidation of thiols by this compound triggers a cascade of events within the bacterial cell, primarily centered around the disruption of the thiol-based redox buffer.

Depletion of Low-Molecular-Weight (LMW) Thiols

The first line of defense and the primary target of this compound are the abundant LMW thiols that maintain the reduced state of the cytoplasm.

-

In Gram-negative bacteria , this is predominantly glutathione (GSH) .[6] this compound rapidly oxidizes GSH to glutathione disulfide (GSSG).[5][7]

-

Many Gram-positive bacteria , such as Bacillus subtilis and Staphylococcus aureus, lack glutathione.[6][8] In these organisms, the main LMW thiols are cysteine and, in some species, bacillithiol (BSH) .[6][9] this compound exposure leads to a drastic depletion of the cysteine pool.[6]

Protein S-thiolation: A Protective Response

A major consequence of LMW thiol oxidation is the formation of mixed disulfides between proteins and LMW thiols, a process known as S-thiolation .[6] For example, a protein thiol (Protein-SH) can react with GSSG to form a glutathionylated protein (Protein-S-SG). This reversible modification is a key protective mechanism.[9]

-

Prevents Irreversible Oxidation: S-thiolation shields protein thiols from being irreversibly oxidized to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[6]

-

Regulates Protein Function: The addition of a bulky thiol adduct can alter protein structure and function, acting as a redox-sensitive switch in signal transduction pathways.[6]

In B. subtilis and S. aureus, this compound treatment results in widespread S-cysteinylation and S-bacillithiolation of cytoplasmic proteins.[6] Studies have shown that S-thiolation is the predominant form of reversible thiol modification in these bacteria upon this compound stress, rather than the formation of extensive inter- or intramolecular protein disulfide bonds.[6]

Formation of Non-native Protein Disulfide Bonds and Heat Shock Response

While S-thiolation is a primary outcome, this compound can also directly facilitate the formation of non-native disulfide bonds, either within a single polypeptide chain (intramolecular) or between different protein molecules (intermolecular).[8][9] These aberrant disulfide bonds can cause protein misfolding and aggregation.[10]

The accumulation of unfolded and aggregated proteins is a potent trigger for the heat shock response . In E. coli, disulfide stress induced by this compound is a strong inducer of the σ³²-dependent heat shock response.[10] The stabilization of the σ³² sigma factor leads to the upregulation of chaperones and proteases that help refold or degrade damaged proteins.[10]

Caption: Cellular consequences of this compound-induced disulfide stress.

Bacterial Signaling Pathways Activated by this compound

Bacteria have evolved sophisticated signaling networks to sense and counteract disulfide stress.

The σ³²-Dependent Heat Shock Response in E. coli

As mentioned, this compound is a potent inducer of the heat shock response in E. coli. The mechanism involves the stabilization of the alternative sigma factor σ³² (encoded by rpoH).[10]

-

Sensing: this compound-induced non-native disulfide bonds cause protein unfolding.

-

Transduction: These unfolded proteins titrate the DnaK chaperone system, which would normally target σ³² for degradation by the FtsH protease.

-

Response: The stabilized σ³² directs RNA polymerase to transcribe heat shock genes, including chaperones (dnaK, groEL) and proteases, to manage the damaged proteins.[10] Unlike the transient induction seen with heat shock, this compound causes a sustained accumulation of heat shock gene transcripts, reflecting ongoing protein damage.[10]

Caption: The σ³²-dependent heat shock response pathway induced by this compound.

Global Regulons in B. subtilis

In B. subtilis, this compound induces a broad transcriptional response involving several major regulons:

-

PerR Regulon: Genes typically induced by peroxide stress, including those for catalase, alkyl hydroperoxide reductase, and thioredoxin, are also strongly induced by this compound. This suggests an overlap in the cellular response to different types of oxidative stress.[1]

-

Spx Regulon: Spx is a key global regulator activated by disulfide stress. It positively controls the expression of genes for bacillithiol (BSH) biosynthesis (bshA, bshB, bshC) and components of the thioredoxin system, which are crucial for reducing disulfide bonds.[3]

-

CtsR Regulon: this compound strongly induces heat shock genes controlled by the global repressor CtsR.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound on bacteria.

Table 1: Effect of this compound on B. subtilis Growth

| This compound Concentration | Effect on Exponentially Growing Culture | Reference |

|---|---|---|

| Up to 2 mM | Growth inhibition for various lengths of time | [1] |

| 10 mM | Cell lysis |[1] |

Table 2: Changes in LMW Thiol Levels in B. subtilis after this compound Exposure

| Metabolite | Fold Change | Reference |

|---|

| Cysteine | ~15-fold decrease |[6] |

Table 3: Selected Gene Induction in B. subtilis 10 min after 1 mM this compound Treatment

| Gene | Function | Induction Factor (>3-fold) | Reference |

|---|---|---|---|

| ahpC | Alkyl hydroperoxide reductase (small subunit) | 10.6 | [1] |

| ahpF | Alkyl hydroperoxide reductase (large subunit) | 5.2 | [1] |

| trxA | Thioredoxin | 3.9 | [1] |

| spx | Global regulator | 3.3 |[1] |

Experimental Protocols

Investigating disulfide stress requires specialized techniques to capture the transient and reversible nature of thiol oxidations.

Protocol: Quantification of LMW and Protein Thiols using DTNB

This method, based on Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid), or DTNB), is used to quantify the total amount of free thiols.

Principle: DTNB reacts with free thiol groups to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically at 412 nm.

Methodology:

-

Cell Culture and Treatment: Grow bacterial cells to the desired phase (e.g., exponential phase) and treat with a specific concentration of this compound for a defined period. An untreated culture serves as a control.[6]

-

Cell Lysis and Fractionation:

-

Harvest 50 ml of culture by centrifugation.

-

Resuspend the cell pellet in 600 µl of an appropriate extraction buffer.

-

Lyse the cells (e.g., by heating at 60°C for 10 min) and remove cell debris by centrifugation. The supernatant contains the LMW thiols.[6]

-

The remaining pellet, containing proteins, can be resuspended in a denaturing buffer for protein thiol analysis.[6]

-

-

DTNB Reaction:

-

Mix 500 µl of the LMW thiol-containing supernatant with 10 µl of 100 mM DTNB (dissolved in dimethyl sulfoxide).[6]

-

Incubate for a short period to allow the reaction to complete.

-

-

Quantification:

-

Measure the absorbance of the solution at 412 nm.

-

Calculate the concentration of thiols using a standard curve prepared with a known concentration of a thiol compound like cysteine or GSH. Results are often normalized to the dry cell weight (DCW).[6]

-

Protocol: Diagonal Nonreducing/Reducing SDS-PAGE

This two-dimensional gel electrophoresis technique is used to identify proteins that form inter- and intramolecular disulfide bonds upon this compound treatment.[6]

Principle: Proteins are first separated by SDS-PAGE under nonreducing conditions. The entire lane is then excised, treated with a reducing agent to break disulfide bonds, and separated in a second dimension by SDS-PAGE. Proteins that were part of a disulfide-linked complex or had an internal disulfide bond will migrate off the diagonal.

Methodology:

-

Sample Preparation:

-

Harvest cells before and after this compound treatment.

-

Lyse cells in a buffer containing a thiol-alkylating agent (e.g., iodoacetamide, IAM) to block free thiols and prevent artifactual disulfide bond formation post-lysis.

-

-

First Dimension (Nonreducing SDS-PAGE):

-

Load the protein extract onto a standard SDS-PAGE gel and run the electrophoresis without any reducing agent (e.g., DTT or β-mercaptoethanol) in the sample buffer.

-

-

Reduction and Equilibration:

-

Excise the entire lane from the first-dimension gel.

-

Incubate the gel strip in an equilibration buffer containing a strong reducing agent, such as DTT, to reduce all disulfide bonds.

-

-

Second Dimension (Reducing SDS-PAGE):

-

Place the equilibrated gel strip horizontally across the top of a second, larger SDS-PAGE gel.

-

Run the second-dimension electrophoresis.

-

-

Analysis:

-

Stain the gel with a protein stain (e.g., SYPRO Ruby or Coomassie Blue).[8]

-

Most proteins, which do not form disulfide bonds, will contain no cysteines or have their cysteines reduced in both dimensions and will migrate along a diagonal line.

-

Proteins that were linked by intermolecular disulfide bonds in the first dimension will appear as distinct spots below the diagonal in the second dimension.

-

Proteins with intramolecular disulfide bonds will migrate faster in the non-reduced dimension (more compact) and will appear as spots above the diagonal.

-

Spots of interest can be excised and identified by mass spectrometry.

-

Caption: Workflow for diagonal nonreducing/reducing SDS-PAGE.

Conclusion

This compound serves as a precise and powerful tool to dissect the bacterial response to disulfide stress. Its mechanism of action is direct: the stoichiometric oxidation of cellular thiols. This single chemical reaction precipitates a complex cellular crisis, characterized by the depletion of LMW thiol buffers, widespread protective S-thiolation of proteins, and the formation of toxic non-native disulfide bonds. In response, bacteria activate robust signaling pathways, such as the heat shock response and other global stress regulons, to manage protein damage and restore redox homeostasis. Understanding these intricate interactions is crucial for developing novel antimicrobial strategies that exploit this fundamental vulnerability in bacterial redox control systems.

References

- 1. Global Characterization of Disulfide Stress in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

- 3. Frontiers | Redox regulation by reversible protein S-thiolation in bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of protein S-glutathionylation on Ca2+ homeostasis in cultured aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Triggers Mainly S Thiolations in the Cytoplasmic Proteomes of Bacillus subtilis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Nonnative Disulfide Bond Formation Activates the σ32-Dependent Heat Shock Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Diamide on Yeast Cell Wall Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological effects of diamide, a potent thiol-oxidizing agent, on the cell wall integrity of the budding yeast Saccharomyces cerevisiae. This compound induces significant oxidative stress, primarily by depleting the pool of reduced glutathione (B108866), which in turn affects the structure and function of cellular proteins, including those integral to the cell wall. This document details the molecular pathways activated in response to this compound-induced stress, presents quantitative data on its structural effects, and provides detailed protocols for relevant experimental analyses.

This compound's Mechanism of Action and its Effect on Cell Wall Structure

This compound (diazenedicarboxylic acid bis(N,N-dimethylamide)) is a chemical agent that rapidly oxidizes sulfhydryl (-SH) groups, leading to the formation of disulfide bonds (S-S).[1][2] Its primary intracellular target is glutathione (GSH), a major cellular antioxidant, which is converted to its oxidized form, glutathione disulfide (GSSG).[3][4] This disruption of the GSH/GSSG ratio leads to a state of oxidative stress.

The yeast cell wall, a dynamic and essential organelle, is a primary target of this compound-induced stress. The outer layer of the cell wall is rich in mannoproteins, many of which contain cysteine residues with free sulfhydryl groups. This compound directly attacks these surface proteins, inducing the formation of disulfide bonds that alter the wall's physical properties.[5] This leads to tangible changes in the cell wall's morphology, including an increase in thickness and modifications to its porosity.[6]

Atomic force microscopy studies have directly visualized and quantified these structural changes. In certain industrial strains of Saccharomyces cerevisiae, treatment with this compound has been shown to significantly enlarge the pores on the cell wall surface.[7][5]

Table 1: Quantitative Effects of this compound on Yeast Cell Wall Pore Size

| Yeast Strain | Treatment Condition | Initial Pore Diameter (nm) | Pore Diameter after this compound Treatment (nm) | Source |

| American Strains | 10 mM this compound | ~200 | ~400 | [5] |

| German Strain | Up to 50 mM this compound | Not specified | Resistant to change (no significant enlargement) | [5] |

The Cell Wall Integrity (CWI) Signaling Pathway: The Primary Response to this compound Stress

Yeast cells respond to cell wall damage by activating the Cell Wall Integrity (CWI) signaling pathway.[8] This pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade that senses cell wall stress and initiates a transcriptional and physiological response to reinforce the cell wall structure.[9][10] The CWI pathway is the key mechanism for counteracting the damage inflicted by agents like this compound.[11][8]

The core components of the CWI pathway are:

-

Cell Surface Sensors: A group of transmembrane proteins (Wsc1-3, Mid2, and Mtl1) that detect physical perturbations in the cell wall or plasma membrane.[8]

-

Rho1 GTPase: A master regulator that is activated by the sensors via the guanine (B1146940) nucleotide exchange factor (GEF) Rom2.[8][10]

-

Protein Kinase C (Pkc1): The direct downstream effector of activated Rho1.[8][9]

-

MAPK Cascade: A linear kinase cascade initiated by Pkc1, consisting of Bck1 (a MEKK), a redundant pair of Mkk1 and Mkk2 (MEKs), and finally the MAPK Slt2 (also known as Mpk1).[8][10]

-

Transcription Factors: Activated Slt2 phosphorylates downstream targets, most notably the transcription factor Rlm1 and the SBF (Swi4/Swi6) complex, which drive the expression of genes required for cell wall synthesis and repair.[8]

This compound-induced oxidative damage to the cell wall serves as a potent trigger for the CWI pathway.[11] Studies have shown that this compound treatment leads to the upregulation of CWI-associated genes and a slow but steady activation of Slt2, as measured by its phosphorylation status.[11][6] This activation is crucial for cell survival under this compound-induced stress, as mutants in the upstream elements of the pathway, such as pkc1, are hypersensitive to this compound.[11] Interestingly, the slow rate of Slt2 activation upon this compound treatment requires a functional secretory pathway and ongoing protein synthesis, suggesting that the cell needs to produce new components to sense the stress or propagate the signal.[6]

Experimental Protocols

Investigating the effects of this compound on yeast cell wall integrity involves a variety of techniques. Below are detailed protocols for key assays.

Protocol 1: Zymolyase Sensitivity Assay

Principle: This assay measures the structural integrity of the cell wall by determining its susceptibility to digestion by Zymolyase, an enzyme mixture containing β-1,3-glucanase.[12] A weakened or altered cell wall structure results in faster cell lysis, which can be monitored spectrophotometrically as a decrease in the optical density (OD) of the cell suspension.[12]

Materials:

-

Log-phase yeast cultures (treated and untreated)

-

Zymolyase-100T (reconstituted)[13]

-

Sorbitol buffer (e.g., 1 M Sorbitol, 10 mM Sodium Citrate, 1 mM EDTA, pH 5.8)[14][15]

-

Spectrophotometer and cuvettes or 96-well plate reader

-

5% Sodium Dodecyl Sulfate (SDS) solution[15]

Procedure:

-

Grow yeast cultures to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).

-

Treat one culture with the desired concentration of this compound (e.g., 4 mM) for a specified time (e.g., 30-60 minutes).[11][16] Use an untreated culture as a control.

-

Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes) and wash once with sterile water.

-

Resuspend the cell pellets in sorbitol buffer to a consistent OD₆₀₀ (e.g., 1.0).

-

Add Zymolyase to the cell suspension to a final concentration (e.g., 60 U/ml).[15] The optimal concentration may need to be determined empirically.

-

Immediately begin monitoring the decrease in OD at 800 nm over time at 30°C.[17] Readings can be taken every 5-10 minutes for 60-90 minutes.

-

A control reaction with no Zymolyase should be included to account for any auto-lysis.

-

Data is typically plotted as the percentage of initial OD versus time. Increased sensitivity to Zymolyase (a faster drop in OD) indicates compromised cell wall integrity. Conversely, increased resistance, as has been observed with this compound, suggests cell wall remodeling and reinforcement.[11]

Protocol 2: Slt2 Phosphorylation Assay (Western Blot)

Principle: Activation of the CWI pathway culminates in the dual phosphorylation of Slt2 on threonine (T190) and tyrosine (Y192) residues.[18][19] This activated form can be specifically detected using phospho-specific antibodies via Western blotting, providing a direct measure of CWI pathway activity.

Materials:

-

Log-phase yeast cultures (treated and untreated)

-

Protein extraction buffer (e.g., with protease and phosphatase inhibitors)

-

Glass beads and bead beater for cell lysis

-

BCA Protein Assay Kit[20]

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies: anti-phospho-p44/42 MAPK (recognizes dually phosphorylated Slt2) and anti-Slt2 (for total protein loading control).[6]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Procedure:

-

Grow and treat yeast cells with this compound as described in Protocol 1. Collect cell pellets at various time points after treatment.

-

Perform protein extraction by resuspending cell pellets in ice-cold extraction buffer and lysing with glass beads.

-

Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Slt2 antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply the ECL substrate and visualize the bands using a chemiluminescence imager.

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Slt2.

-

Quantify band intensities to determine the relative increase in Slt2 phosphorylation upon this compound treatment.

Protocol 3: Fluorescence Microscopy of the Cell Wall

Principle: Specific fluorescent dyes can be used to visualize the main components of the yeast cell wall, allowing for the qualitative and quantitative assessment of structural changes induced by this compound.[21][22]

Materials:

-

Log-phase yeast cultures (treated and untreated)

-

Fluorescent dyes:

-

Calcofluor White (CW): Binds to chitin (B13524), highlighting bud scars and the primary septum.[22]

-

Trypan Blue: Binds to chitin and yeast glucan, emitting red fluorescence.[22]

-

Concanavalin A (ConA) conjugates (e.g., FITC-ConA): Bind to mannoproteins on the cell surface.[23]

-

-

Fluorescence microscope with appropriate filter sets.

-

Mounting medium.

Procedure:

-

Grow and treat yeast cells with this compound.

-

Harvest a small volume of culture (e.g., 1 mL) and wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the buffer containing the fluorescent dye at the recommended concentration (e.g., 10 µg/mL for Trypan Blue).[22]

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature in the dark.

-

Wash the cells 2-3 times with buffer to remove excess dye.

-

Resuspend the final cell pellet in a small volume of buffer or mounting medium.

-

Mount a small drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope. Capture images using appropriate excitation/emission wavelengths for the chosen dye.

-

Analyze images for changes in cell morphology, cell wall thickness, and dye distribution patterns between control and this compound-treated cells.

Conclusion

This compound serves as a powerful tool for studying oxidative stress and the cellular response mechanisms that maintain cell wall integrity in yeast. It induces a direct physical challenge to the cell wall by oxidizing surface proteins, leading to measurable changes in porosity and structure. This damage triggers the canonical CWI signaling pathway, culminating in the activation of the MAPK Slt2, which orchestrates a transcriptional program to reinforce the cell wall. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the molecular events underlying this compound's effects and to further explore the intricate network of pathways that ensure yeast survival in the face of oxidative and cell wall stress.

References

- 1. This compound: mechanisms of action and interactions with other sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Comparison of gene expression signatures of this compound, H2O2 and menadione exposed Aspergillus nidulans cultures – linking genome-wide transcriptional changes to cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Yeast Saccharomyces cerevisiae Contains Two Glutaredoxin Genes That Are Required for Protection against Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct observation of oxidative stress on the cell wall of Saccharomyces cerevisiae strains with atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast | MDPI [mdpi.com]

- 9. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A spheroplast rate assay for determination of cell wall integrity in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zymolyase-Treatment and Polymerase Chain Reaction Amplification from Genomic and Plasmid Templates from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Investigation of Heterogeneity in Yeast Cells Under Oxidative Stress H2O2 and this compound [escholarship.org]

- 17. files.zymoresearch.com [files.zymoresearch.com]

- 18. The SLT2(MPK1) MAP kinase is activated during periods of polarized cell growth in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reliable Approach for Pure Yeast Cell Wall Protein Isolation from Saccharomyces cerevisiae Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescent Labeling of Yeast Cell Wall Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Cell wall staining with Trypan blue enables quantitative analysis of morphological changes in yeast cells [frontiersin.org]

- 23. researchgate.net [researchgate.net]

Diamide as a Radiosensitizer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of diamide's function as a radiosensitizer. This compound, a thiol-oxidizing agent, enhances the efficacy of radiation therapy primarily by depleting intracellular glutathione (B108866) (GSH), a key antioxidant. This depletion leads to a state of oxidative stress, which sensitizes cancer cells to the damaging effects of ionizing radiation. This guide details the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound (diazenedicarboxylic acid bis(N,N-dimethylamide)) functions as a radiosensitizer through its potent ability to oxidize intracellular thiols, most notably glutathione (GSH).[1] GSH plays a critical role in protecting cells from radiation-induced damage by scavenging free radicals and participating in enzymatic detoxification processes.

The primary mechanisms of this compound-induced radiosensitization are:

-

Depletion of Cellular Glutathione: this compound rapidly and specifically oxidizes GSH to its disulfide form (GSSG), thereby depleting the intracellular pool of this crucial antioxidant.[1] This reduction in GSH compromises the cell's ability to neutralize reactive oxygen species (ROS) generated by ionizing radiation.

-

Increased Oxidative Stress: The depletion of GSH shifts the cellular redox balance towards an oxidative state, exacerbating the oxidative stress induced by radiation. This heightened oxidative environment enhances damage to critical cellular components, including DNA, proteins, and lipids.

-

Inhibition of DNA Damage Repair: Reduced glutathione is a cofactor for several enzymes involved in DNA synthesis and repair. By depleting GSH, this compound is thought to indirectly inhibit the repair of radiation-induced DNA damage, leading to the accumulation of lethal lesions.[2][3] The loss of protein thiols, which may be involved in the repair of X-ray-induced DNA damage, is a proposed mechanism for the shoulder-modifying effect of GSH oxidants.[2]

-

Modification of the Cell Survival Curve: this compound has been shown to affect the shape of the cell survival curve after irradiation. At low concentrations, it primarily reduces the "shoulder" of the curve, indicating a reduction in the cell's capacity to accumulate and repair sublethal damage.[4][5] At higher concentrations, it also increases the slope of the curve, signifying an increase in cell killing for a given radiation dose.[4][5]

Quantitative Data on this compound-Induced Radiosensitization

The effectiveness of this compound as a radiosensitizer has been quantified in various studies, typically through the determination of dose-modifying factors (DMFs) or enhancement ratios (ERs). The following tables summarize key quantitative data from the literature.

| Cell Line | Condition | This compound Concentration (mM) | Treatment Time | Radiation Dose (Gy) | Dose Modifying Factor (DMF) / Enhancement Ratio (ER) | Reference |

| T-cells | Oxic | 0.1 | 10 min before & during irradiation | Not specified | 0.81 | [6] |

| T-cells | Oxic | 0.5 | 10 min before & during irradiation | Not specified | 0.60 | [6] |

| T-cells | Oxic | 1.0 | 10 min before & during irradiation | Not specified | 0.55 | [6] |

| T-cells | Anoxic | 0.5 | 10 min before & during irradiation | Not specified | 0.34 | [6] |

| V79 | Hypoxic | 0.2 | Not specified | Not specified | ER at 10% survival: 2.3 | Harris & Power (1973) |

| NHIK 3025 | Extremely Hypoxic | 0.2 | 45-60 min before irradiation | > 8 | Sensitizing effect observed | [5] |

| CHO | Hypoxic | 0.04 - 0.1 | Not specified | Not specified | Decreased extrapolation number to ~1 | Harris et al. (1975) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the radiosensitizing effects of this compound.

Cell Culture and this compound Treatment

-

Cell Lines: Commonly used cell lines for studying radiosensitization include Chinese Hamster Ovary (CHO), V79 lung fibroblasts, and various human cancer cell lines (e.g., HeLa, NHIK 3025).[5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired final concentration in culture medium immediately before use. This compound solutions should be freshly prepared as it is unstable in aqueous solutions.

-

Treatment Protocol: The concentration of this compound and the duration of treatment are critical parameters. Non-toxic concentrations should be determined for each cell line using a standard cytotoxicity assay. For radiosensitization studies, cells are typically pre-incubated with this compound for a specific period (e.g., 10-60 minutes) before and sometimes during irradiation.[6]

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of an agent.

-

Objective: To determine the ability of single cells to form colonies after treatment with this compound and/or radiation.

-

Procedure:

-

Seed a known number of cells into multi-well plates or flasks. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

Allow cells to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days to allow for colony formation.

-

Fix the colonies with a solution of methanol (B129727) and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

-

Glutathione Depletion Assay

-

Objective: To quantify the reduction in intracellular GSH levels following this compound treatment.

-

Procedure (using a commercial GSH/GSSG assay kit):

-

Culture cells to the desired density in multi-well plates.

-

Treat cells with various concentrations of this compound for different time points.

-

Harvest the cells and prepare cell lysates according to the kit's instructions. This often involves a deproteinization step.

-

Perform the assay to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione. These assays are typically colorimetric or fluorometric.

-

Calculate the GSH/GSSG ratio to assess the level of oxidative stress.

-

Immunofluorescence for γ-H2AX Foci Formation

-

Objective: To visualize and quantify DNA double-strand breaks (DSBs) as an indicator of DNA damage.

-

Procedure:

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with this compound and/or radiation.

-

Fix the cells with 4% paraformaldehyde at various time points after treatment (e.g., 30 min, 2h, 24h).

-

Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

-

Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment.

-

Procedure:

-

Treat cells with this compound and/or radiation.

-

Harvest cells at various time points after treatment.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways and Visualizations

The radiosensitizing effect of this compound is intricately linked to its impact on cellular signaling pathways, particularly those governing the DNA damage response (DDR).

This compound's Impact on the Cellular Redox Environment

Experimental Workflow for Assessing Radiosensitization

References

- 1. youtube.com [youtube.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Non-homologous end joining, but not homologous recombination, enables survival for cells exposed to a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. Radiosensitization of mammalian cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Targets of Diamide in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamide (azodicarboxylic acid bis[dimethylamide]) is a potent thiol-oxidizing agent widely utilized in cellular biology to induce oxidative stress and study its consequences. Its primary mechanism of action involves the rapid and specific oxidation of low-molecular-weight thiols, most notably glutathione (B108866) (GSH), to their corresponding disulfides. This perturbation of the cellular redox state has profound and widespread effects on numerous intracellular processes. This technical guide provides a comprehensive overview of the known intracellular targets of this compound in mammalian cells, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways and workflows.

Core Mechanism of Action: Glutathione Depletion

The principal and most immediate intracellular target of this compound is reduced glutathione (GSH). This compound efficiently oxidizes two molecules of GSH to form one molecule of glutathione disulfide (GSSG), leading to a rapid decrease in the GSH/GSSG ratio, a critical indicator of cellular redox balance.[1][2] This shift towards a more oxidizing environment is the primary driver of this compound's downstream effects.

Quantitative Data on Glutathione Depletion

While the extent of GSH depletion is cell-type and condition-dependent, the following table summarizes typical this compound concentrations and their effects on intracellular glutathione levels.

| Cell Type | This compound Concentration | Incubation Time | Effect on GSH/GSSG Ratio | Reference |

| Bovine Aortic Endothelial Cells | 50-100 µM | Not specified | Reversible increase in Ca2+ oscillations | [1] |

| Bovine Aortic Endothelial Cells | 250-500 µM | Not specified | Synchronized Ca2+ oscillations and rise in basal [Ca2+]i | [1] |

| Human T Cell Blasts | 1 mM | 5 minutes | Marked increase in protein glutathionylation | [3] |

| Rat Heart Tissue | 800 µM | 5 minutes | 70-80% oxidation of cardiac GSH | [4] |

| Human Lens Epithelial Cells | 50 µM | 30 minutes | Significant decrease in GSH/GSSG ratio | [5] |

Signaling Pathway: this compound's Impact on the Cellular Redox Cycle

The following diagram illustrates the mechanism by which this compound disrupts the glutathione-based cellular redox cycle.

Secondary Targets: Key Enzymes and Proteins

The altered redox environment caused by this compound leads to the modification of cysteine residues in a variety of proteins, resulting in changes to their function. This S-glutathionylation is a key mechanism by which this compound exerts its broader cellular effects.

Glycolytic Enzymes

GAPDH is a critical enzyme in the glycolytic pathway and is known to be sensitive to oxidative stress.[6][7][8] this compound-induced oxidative stress can lead to the S-glutathionylation of GAPDH, which can inhibit its activity and potentially trigger downstream signaling events related to apoptosis and other cellular processes.[6][8]

Ubiquitin-Proteasome System

The E1 ubiquitin-activating enzyme is the first and essential enzyme in the ubiquitin-proteasome pathway, which is responsible for protein degradation.[13] this compound has been shown to inhibit E1 activity, likely through the oxidation of critical cysteine residues in its active site.[14] This can lead to an accumulation of misfolded or damaged proteins.

Protein Folding and Disulfide Bond Formation

PDI is a crucial enzyme in the endoplasmic reticulum that catalyzes the formation and isomerization of disulfide bonds in newly synthesized proteins.[15][16] Given its thiol-based catalytic mechanism, PDI is a logical target for this compound.[17] Oxidation of PDI's active site cysteines by this compound can impair its function, leading to an accumulation of misfolded proteins and induction of the unfolded protein response (UPR).

Quantitative Data on Enzyme Inhibition

Direct IC50 or Ki values for this compound's inhibition of these specific enzymes in mammalian cells are not consistently reported in the readily available scientific literature. The inhibitory effects are often described qualitatively or in the context of a particular this compound concentration. The following table summarizes the observed effects of this compound on the activity of these key enzymes.

| Enzyme | Cell Type/System | This compound Concentration | Observed Effect | Reference |

| GAPDH | HeLa Cell Lysates | 10 µM - 10 mM H₂O₂ (as an oxidant) | Concentration-dependent decrease in labeling with a cysteine-reactive probe | [18] |

| Ubiquitin-Activating Enzyme (E1) | Not Specified | Not Specified | Inhibition of activity | [14] |

| Protein Disulfide Isomerase (PDI) | Pancreatic Ductal Adenocarcinoma Cells | IC50 of E64FC26 (a PDI inhibitor): 0.87-6.13 µM | Decreased cell proliferation | [19] |

Note: The data for PDI refers to a specific PDI inhibitor, not this compound directly, as direct quantitative data for this compound was not found in the searched literature.

Experimental Protocols

General Protocol for this compound Treatment of Cultured Mammalian Cells

-

Cell Culture: Plate mammalian cells of choice in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

This compound Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM in sterile water or DMSO).

-

Treatment: Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free culture medium.

-

Incubation: Remove the existing culture medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired time (e.g., 5-60 minutes) at 37°C in a CO₂ incubator.

-

Termination: After incubation, remove the this compound-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Downstream Analysis: Proceed immediately with cell lysis and the desired downstream analysis (e.g., GSH/GSSG ratio measurement, enzyme activity assay, or immunoblotting).

Measurement of Intracellular GSH/GSSG Ratio

A common method for determining the GSH/GSSG ratio involves HPLC analysis.

-

Sample Preparation: After this compound treatment, lyse the cells in a suitable buffer containing a thiol-scavenging agent (e.g., N-ethylmaleimide) to prevent post-lysis oxidation of GSH.

-

Derivatization: Derivatize the samples with a fluorescent or UV-absorbing reagent that reacts specifically with GSH and GSSG.

-

HPLC Analysis: Separate the derivatized GSH and GSSG using reverse-phase HPLC with either fluorescence or UV detection.

-

Quantification: Quantify the amounts of GSH and GSSG by comparing the peak areas to those of known standards. The GSH/GSSG ratio can then be calculated.

GAPDH Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits.[20][21]

-

Cell Lysis: Lyse this compound-treated and control cells in an ice-cold assay buffer provided with the kit.

-

Reaction Mixture: Prepare a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate) and a developer that produces a colored product upon reaction with NADH.

-

Assay: Add the cell lysate to the reaction mixture in a 96-well plate.

-

Measurement: Measure the absorbance at 450 nm in a microplate reader in kinetic mode for 10-60 minutes at 37°C.

-

Calculation: The GAPDH activity is proportional to the rate of increase in absorbance and can be calculated by comparison to a standard curve.

Immunoblotting for S-Glutathionylated Proteins

This protocol allows for the detection of specific proteins that have been S-glutathionylated following this compound treatment.[22][23][24]

-

Cell Lysis: Lyse cells in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide) to preserve the S-glutathionylated state.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis under non-reducing conditions.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for glutathione, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for studying the effects of this compound on a target protein.

Conclusion

This compound is a powerful tool for investigating the cellular responses to oxidative stress. Its primary action of depleting the intracellular glutathione pool triggers a cascade of events that affect a wide range of cellular processes, largely through the S-glutathionylation of key proteins. This guide has provided an overview of the major intracellular targets of this compound, along with quantitative data where available, and detailed experimental protocols to aid researchers in their studies. Further investigation into the specific quantitative effects of this compound on its various targets will continue to enhance our understanding of the complex interplay between redox balance and cellular function.

References

- 1. Effect of protein S-glutathionylation on Ca2+ homeostasis in cultured aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.tau.ac.il [cris.tau.ac.il]

- 3. pnas.org [pnas.org]

- 4. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]

- 5. lornajane.net [lornajane.net]

- 6. Glyceraldehyde-3-phosphate Dehydrogenase Is a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Regulation of mammalian muscle type 6-phosphofructo-1-kinase and its implication for the control of the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ubiquitin-like protein activation by E1 enzymes: the apex for downstream signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophilic Adduction of Ubiquitin Activating Enzyme E1 by N,N-Diethyldithiocarbamate Inhibits Ubiquitin Activation and is Accompanied by Striatal Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Redox Activity of Protein Disulfide Isomerase Inhibits ALS Phenotypes in Cellular and Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 17. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. sciencellonline.com [sciencellonline.com]

- 22. Immunoprecipitation methods to identify S-glutathionylation in target proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. PROTOCOLS FOR THE DETECTION OF S-GLUTATHIONYLATED AND S-NITROSYLATED PROTEINS IN SITU - PMC [pmc.ncbi.nlm.nih.gov]

Diamide Insecticides: A Technical Guide to their Mechanism of Action on Ryanodine Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diamide insecticides represent a significant class of modern pest control agents, renowned for their high efficacy, broad-spectrum activity against key pests (particularly Lepidoptera), and favorable safety profiles for non-target organisms.[1][2][3] Their unique mode of action involves the specific activation of insect ryanodine (B192298) receptors (RyRs), intracellular calcium channels critical for muscle function.[4][5][6] This guide provides a detailed technical overview of the this compound insecticide class, focusing on their molecular mechanism, structure-activity relationships, quantitative efficacy, and the experimental protocols used for their evaluation. It aims to serve as a comprehensive resource for professionals engaged in insecticide research and development.

Mechanism of Action: Targeting the Insect Ryanodine Receptor

The primary target of this compound insecticides is the ryanodine receptor (RyR), a large-conductance calcium channel located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in neurons.[6][7]